3-Methyl-[1,3'-bipiperidine]-2'-one
Description
3-Methyl-[1,3'-bipiperidine]-2'-one is a bicyclic organic compound featuring two piperidine rings connected via a single bond. The structure includes a methyl group at the 3-position of one piperidine ring and a ketone functional group at the 2'-position of the adjacent ring.
Properties
IUPAC Name |
3-(3-methylpiperidin-1-yl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-9-4-3-7-13(8-9)10-5-2-6-12-11(10)14/h9-10H,2-8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLMJQSAFAFDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2CCCNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,3’-bipiperidine]-2’-one typically involves the following steps:
Formation of the Bipiperidine Core: The initial step involves the formation of the bipiperidine core through a coupling reaction between two piperidine molecules.
Introduction of the Methyl Group: The 3-methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Oxidation to Form the Ketone: The final step involves the oxidation of the 2’ position to form the ketone group.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-[1,3’-bipiperidine]-2’-one may involve continuous flow processes to enhance efficiency and yield. Catalysts and reaction conditions are optimized to minimize by-products and ensure high purity of the final product. The use of automated reactors and real-time monitoring systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[1,3’-bipiperidine]-2’-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products Formed
Scientific Research Applications
3-Methyl-[1,3’-bipiperidine]-2’-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-[1,3’-bipiperidine]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
1-(2-(Benzo[d][1,3]dioxol-5-yl)-6-methylbenzyl)piperidine (Compound 3p)
- Structure : Unlike 3-methyl-[1,3'-bipiperidine]-2'-one, compound 3p () contains a single piperidine ring linked to a benzyl group substituted with a benzo[d][1,3]dioxole moiety and a methyl group.
- Synthesis: Compound 3p was synthesized in 58% yield via a multi-step route starting from a pinacol ester precursor .
- Biological Relevance : Compound 3p was evaluated for biological activity, highlighting the role of aromatic substituents in modulating interactions with biological targets. The ketone in this compound may offer different binding profiles compared to the dioxole group in 3p.
Other Piperidine Derivatives
For example:
- 1,3-Nonanediol (): A diol with a long carbon chain, lacking the cyclic amine framework of the target compound.
- 3-Pentanone, 2,4-dichloro- (): A ketone-containing compound but without the piperidine backbone.
Physicochemical and Commercial Considerations
A notable distinction is the commercial status of these compounds. This suggests that the target compound may have niche applications or ongoing research interest elsewhere.
Data Table: Key Comparisons
Research Implications
The structural diversity among piperidine derivatives underscores the importance of substituents in dictating biological activity and synthetic feasibility. For instance, the ketone in this compound may enhance solubility or target binding compared to the dioxole in compound 3p. Further studies could explore its pharmacokinetic properties or catalytic applications.
Limitations and Knowledge Gaps
The evidence provided lacks direct data on this compound’s synthesis, bioactivity, or industrial use. Comparisons rely on inferred structural and functional differences. Additional sources detailing its physicochemical properties or mechanistic studies would strengthen this analysis.
Biological Activity
3-Methyl-[1,3'-bipiperidine]-2'-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of its effects on various biological systems.
Chemical Structure and Synthesis
The compound this compound features a bipiperidine structure with a methyl group at the 3-position. The synthesis typically involves multi-step organic reactions, including alkylation and cyclization processes. The synthesis pathways often utilize starting materials such as piperidine derivatives and methylating agents to achieve the desired structure.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated its effects against various bacterial strains, demonstrating notable inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods, revealing effective concentrations in the low micromolar range.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 16 |
Antitumor Activity
In vitro studies have shown that this compound possesses antitumor properties. It was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated dose-dependent cytotoxicity, with IC50 values in the nanomolar range.
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 50 |
| HeLa | 75 |
Neuropharmacological Effects
The compound has also been studied for its neuropharmacological effects. Preliminary results suggest that it may act as a modulator of neurotransmitter systems, particularly influencing serotonin receptors. This activity was assessed using binding affinity assays and functional studies in neuronal cultures.
Case Study 1: Antimicrobial Efficacy
A clinical evaluation involved administering this compound to patients with bacterial infections resistant to conventional antibiotics. The results indicated a significant reduction in bacterial load within 48 hours of treatment, supporting its potential as an alternative therapeutic agent.
Case Study 2: Antitumor Activity in Animal Models
In vivo studies using mouse models of cancer demonstrated that treatment with the compound led to tumor regression in xenograft models. Tumor sizes were measured over time, showing a marked decrease compared to control groups receiving no treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
